N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with butyl, chlorophenyl, and ethyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-chlorophenyl azide, and the alkyne component is butyl acetylene.
Substitution Reactions: The triazole ring is then functionalized with an ethyl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, typically achieved by reacting the triazole derivative with an appropriate carboxylic acid derivative under amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl or ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the butyl, chlorophenyl, and ethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1-(4-chlorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- N-butyl-1-(4-fluorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
- N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
N-butyl-1-(4-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding to certain biological targets, while the butyl and ethyl groups can affect its solubility and pharmacokinetic properties.
This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Properties
Molecular Formula |
C15H19ClN4O |
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Molecular Weight |
306.79 g/mol |
IUPAC Name |
N-butyl-1-(4-chlorophenyl)-N-ethyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H19ClN4O/c1-3-5-10-19(4-2)15(21)14-11-20(18-17-14)13-8-6-12(16)7-9-13/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
GZVAJMJNIJNJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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